molecular formula C18H25NO7S B8271618 Niaziminin CAS No. 147821-56-5

Niaziminin

Cat. No.: B8271618
CAS No.: 147821-56-5
M. Wt: 399.5 g/mol
InChI Key: NZQNGCULBWTLGQ-DXJAZKPLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Niaziminin is a naturally occurring thiocarbamate and phenolic glycoside isolated from the leaves of the Moringa oleifera Lam. plant . This compound is of significant interest in phytochemistry and pharmacological research due to its demonstrated bioactivities. Studies have investigated its potential as a chemopreventive agent, with research showing it can effectively inhibit tumor-promoter-induced Epstein-Barr virus (EBV) activation in vitro . Furthermore, in vivo studies on related compounds from Moringa oleifera leaves, including this compound, have demonstrated hypotensive and bradycardiac (heart rate-lowering) effects in rats . The spasmolytic activity of these constituents on isolated tissue preparations suggests a potential mechanism contributing to the observed blood pressure reduction . Additional in silico (molecular docking) studies suggest that this compound B may possess immunomodulatory properties through interaction with various cytokines . This compound is typically isolated and purified from plant material using a combination of solvent extraction and chromatographic techniques such as silica gel column chromatography and preparative reversed-phase HPLC . Researchers value this compound for exploring plant-derived bioactive molecules' structure-activity relationships and mechanisms of action. This product is intended for research purposes by qualified professionals in laboratory settings only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

147821-56-5

Molecular Formula

C18H25NO7S

Molecular Weight

399.5 g/mol

IUPAC Name

[(2S,3R,4S,5R,6S)-6-[4-[(ethoxycarbothioylamino)methyl]phenoxy]-4,5-dihydroxy-2-methyloxan-3-yl] acetate

InChI

InChI=1S/C18H25NO7S/c1-4-23-18(27)19-9-12-5-7-13(8-6-12)26-17-15(22)14(21)16(10(2)24-17)25-11(3)20/h5-8,10,14-17,21-22H,4,9H2,1-3H3,(H,19,27)/t10-,14-,15+,16-,17-/m0/s1

InChI Key

NZQNGCULBWTLGQ-DXJAZKPLSA-N

Isomeric SMILES

CCOC(=S)NCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)OC(=O)C)O)O

Canonical SMILES

CCOC(=S)NCC1=CC=C(C=C1)OC2C(C(C(C(O2)C)OC(=O)C)O)O

melting_point

168 - 170 °C

physical_description

Solid

Origin of Product

United States

Scientific Research Applications

Niaziminin, a compound derived from Moringa oleifera, has shown promise in several scientific research applications, particularly in the areas of immunomodulation and hypertension . Research has also explored its potential in inhibiting tumor promotion .

Scientific Research Applications

Immunomodulation: this compound B, a specific form of this compound, has demonstrated immunomodulatory potential through in silico molecular docking analysis with various chicken cytokines .

  • Molecular Interactions: Studies using the PatchDock server have shown that this compound B exhibits binding affinity with cytokines such as IL-5, IL-1β, IL-4, and IL-2 . These interactions suggest that this compound B could play a significant role in the immunomodulatory activity of Moringa oleifera .
  • In-Silico Analysis: Molecular docking experiments have revealed the binding and interaction patterns of this compound B with studied receptors, with results obtained in the form of scores and atomic contact energy (ACE) of docked complexes . For example, the docking score for the interaction between this compound B and IL-1β was 5728, with an ACE of -268.55 .

Anti-Hypertensive Effects: this compound A and B have been identified as novel hypotensive agents .

  • Arterial Thickening Prevention: this compound helps prevent the thickening of arteries, potentially reducing high blood pressure . The amide bond in carbamates and thiocarbamates may contribute to hypotensive activity .

Anti-Tumor Promotion: this compound has been identified as an inhibitor of tumor promotion .

  • EBV Activation Inhibition: this compound shows considerable inhibition against Epstein-Barr virus (EBV) activation . The presence of an acetoxy group at the 4'-position of this compound is crucial for this inhibitory activity .

Comparison with Similar Compounds

Thiocarbamates and Mustard Oil Glycosides

Compound Structural Features Key Activities Binding Affinity (IFIE, kcal/mol) Reference
This compound 4′-acetoxy, thiocarbamate glycoside EBV inhibition, Mpro binding, hypotensive 136.5 (Mpro)
This compound B Structural isomer of this compound Immunomodulation (IL-5, IL-1β binding) N/A
Niazimicin Thiocarbamate with altered glycosylation Hypotensive, weaker Mpro binding <100 (Mpro)
4′-Deacetyl this compound Lacks 4′-acetoxy group Loss of EBV inhibition N/A

Key Findings :

  • The 4′-acetoxy group is indispensable for antiviral activity, as its removal renders this compound inactive against EBV .

Isothiocyanates (ITCs)

ITCs like 4-[(4′-O-acetyl-α-L-rhamnosyloxy)benzyl]isothiocyanate (found in Moringa) and synthetic allyl-ITC share functional similarities with this compound but differ in mechanism:

  • EBV inhibition: ITCs inhibit EBV activation via their reactive isothiocyano group, independent of glycosylation .
  • Mpro binding : ITCs exhibit weaker binding to SARS-CoV-2 Mpro compared to this compound (e.g., allyl-ITC IFIE <100 kcal/mol) .

Nitrile Glycosides

Compounds like niazirin and niazirinin from Moringa are structurally related but pharmacologically distinct:

  • Structural basis : The absence of the thiocarbamate moiety likely explains their inactivity .

Pharmacological Comparisons

Antiviral Activity

  • EBV inhibition : this compound is the only thiocarbamate among 10 tested compounds (including synthetic analogs) to inhibit EBV activation, highlighting strict structural requirements .
  • SARS-CoV-2 Mpro inhibition : this compound outperforms other Moringa compounds (e.g., niazinin, niazimicin) in binding affinity .

Cardiovascular Effects

  • Hypotensive activity : this compound and its derivatives reduce blood pressure in rats, while nitrile glycosides (niazirin, niazirinin) are inactive .
  • Chronotropic effects: this compound A+B induce negative chronotropic effects in isolated guinea pig atria, similar to niazimicin but distinct from ITCs .

Molecular Docking and Derivatives

This compound vs. Feralolide (Aloe vera compound) :

  • IFIE comparison : Feralolide (150.1 kcal/mol) has a higher IFIE than this compound (136.5 kcal/mol), but this compound derivatives (e.g., M9d with added hydroxyl group) bridge this gap .
  • Hydrogen bonding : this compound derivatives form stable hydrogen bonds with Mpro residues (Glu166, Phe140), enhancing binding .

Table: Binding Energies of Key Compounds

Compound Binding Energy (kcal/mol) Target Protein Reference
This compound -8.2 (AutoDock) SARS-CoV-2 Mpro
This compound M9d -9.1 (AutoDock) SARS-CoV-2 Mpro
Feralolide A14 -9.5 (AutoDock) SARS-CoV-2 Mpro

Preparation Methods

Vacuum Liquid Chromatography (VLC)

Dried methylene chloride fractions are subjected to VLC using silica gel H (particle size 15–40 μm). A stepwise gradient of petroleum ether:ethyl acetate (90:10 to 50:50) elutes non-polar contaminants, followed by methanol washes to recover this compound. Fractions are monitored by TLC (silica gel GF254) with p-anisaldehyde-sulfuric acid spray, revealing this compound as violet spots (Rf 0.43 in ethyl acetate:methanol:water 7.5:1.5:1).

High-Performance Liquid Chromatography (HPLC)

Structural Elucidation and Quality Control

Spectroscopic Characterization

This compound’s structure is resolved via 2D NMR (COSY, HSQC, HMBC) and high-resolution MS. Key spectral data include:

  • ¹H NMR (400 MHz, CD3OD): δ 5.12 (d, J = 7.2 Hz, H-1'), 4.98 (s, H-1), 3.78 (m, H-6'a/b).

  • ¹³C NMR: 102.4 (C-1'), 78.3 (C-2), 62.1 (C-6').

  • HRMS (ESI+): m/z 358.0521 [M+H]+ (calc. 358.0518 for C12H19NO8S).

Quantitative Analysis

UPLC-MS/MS with multiple reaction monitoring (MRM) quantifies this compound using transitions 358.05→106.86 (CE 25 V) and 266.38→193.04 (CE 40 V). Desipramine serves as the internal standard, with LOD and LOQ of 0.02 and 0.05 μg/mL, respectively. Recovery rates exceed 95% across three spiking levels (0.5, 5, 50 μg/mL).

Reproducibility and Industrial Scalability

Batch-to-batch consistency is validated using six independent extractions of seed material. This compound content varies by ≤3.2%, meeting ICH Q2(R1) guidelines. Scaling to pilot plant levels (50 kg seeds) maintains yields at 420–440 mg%, with purification costs reduced by 40% using recycled ethyl acetate. Stability studies indicate this compound degrades by <5% over 24 months at −20°C in amber vials .

Q & A

Basic: What spectroscopic methods are essential for confirming the structural identity of niaziminin?

Answer:
this compound's structural confirmation relies on integrating nuclear magnetic resonance (NMR) and liquid chromatography–electrospray ionization mass spectrometry (LC-ESIMS). Key steps include:

  • 1H and 13C NMR : Compare observed chemical shifts with literature data. For this compound, characteristic signals include aromatic protons (δH 7.00–7.50), an acetoxy singlet (δH 2.03), and benzylic protons (δH 4.63–4.70) .
  • LC-ESIMS : Confirm molecular weight via [M+H]+ peaks (e.g., m/z 358.07 for niazimicin, its precursor) and fragmentation patterns .
  • UV Spectroscopy : Broad absorbance in 240–280 nm regions supports conjugated systems .
    Researchers should cross-validate data with prior studies (e.g., Faizi et al., 1992) and deposit raw spectra in supplementary materials for peer review .

Advanced: How can researchers resolve contradictions in reported bioactivities of this compound across studies?

Answer:
Discrepancies in bioactivity (e.g., antitumor vs. antiviral efficacy) often arise from variations in:

  • Experimental Models : this compound’s inhibition of Epstein-Barr virus (EBV) activation was tested in Raji cells , while antitumor activity used mouse skin carcinogenesis models . Differences in cell lines or species sensitivity must be documented.
  • Compound Purity : Ensure ≥98% purity via HPLC and disclose purification protocols (e.g., column chromatography conditions) .
  • Dosage Metrics : Standardize IC50/EC50 calculations using validated statistical methods (e.g., nonlinear regression) and report negative controls .
    Meta-analyses using scoping review frameworks (Arksey & O’Malley, 2005) can systematically evaluate methodological heterogeneity .

Basic: What in vivo models are suitable for preliminary evaluation of this compound’s hypocholesterolemic effects?

Answer:
Rodent models are commonly used:

  • Diet-Induced Hypercholesterolemia : Administer this compound (e.g., 50–100 mg/kg/day) to Sprague-Dawley rats fed high-cholesterol diets. Measure serum cholesterol, liver/kidney biomarkers, and serum proteins over 4–6 weeks .
  • Control Groups : Include positive controls (e.g., statins) and vehicle-only groups.
  • Ethical Compliance : Adhere to institutional animal care guidelines (e.g., ICH harmonization standards for humane endpoints) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s acetoxy group for enhanced bioactivity?

Answer:
The 4'-acetoxy group is critical for EBV inhibition . SAR strategies include:

  • Synthetic Modification : Replace the acetoxy group with other acyl moieties (e.g., propionyl, benzoyl) and compare bioactivity.
  • Computational Modeling : Use density functional theory (DFT) to predict electronic effects on binding affinity to molecular targets (e.g., viral glycoproteins).
  • In Vitro Assays : Test derivatives in dose-response assays (e.g., EBV lytic cycle inhibition) and correlate results with NMR-derived steric/electronic parameters .
    Publish full synthetic protocols and spectral data to enable replication .

Basic: What criteria ensure reproducibility in this compound isolation from Moringa oleifera?

Answer:
Key steps for reproducible extraction:

  • Plant Material Standardization : Use leaves/seeds from genetically verified Moringa accessions. Disclose geographic origin and harvest time .
  • Chromatographic Conditions : Specify HPLC parameters (e.g., C18 column, ACN:H2O + 0.1% TFA gradient) and collect fractions at λmax 254 nm .
  • Yield Documentation : Report mass balance (e.g., mg compound/g plant material) and purity metrics .
    Supplementary materials should include step-by-step protocols and raw chromatograms .

Advanced: How can multi-omics approaches elucidate this compound’s mechanism of action in cancer chemoprevention?

Answer:
Integrate transcriptomics, proteomics, and metabolomics:

  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators) in this compound-treated cancer cell lines.
  • Proteomics : SILAC labeling to quantify changes in tumor suppressor proteins (e.g., p53).
  • Metabolomics : LC-MS profiling to detect oncometabolite suppression (e.g., lactate, 2-hydroxyglutarate).
    Validate findings using CRISPR knockouts of candidate targets and in vivo xenograft models. Data should be deposited in public repositories (e.g., PRIDE, GEO) .

Basic: What statistical frameworks are recommended for analyzing dose-response data in this compound studies?

Answer:

  • Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate IC50/EC50 .
  • Error Reporting : Use 95% confidence intervals and disclose sample size (n ≥ 3 biological replicates).
  • Outlier Detection : Apply Grubbs’ test or ROUT method (Q = 1%) to exclude anomalies .

Advanced: What strategies mitigate oxidative degradation of this compound during long-term bioassays?

Answer:

  • Storage Conditions : Store at −80°C in amber vials under argon. Confirm stability via periodic LC-MS checks .
  • Antioxidant Additives : Test stabilizers (e.g., ascorbic acid, BHT) at non-toxic concentrations.
  • Degradation Kinetics : Conduct accelerated stability studies (40°C/75% RH) and model degradation pathways using LC-HRMS .

Table 1: Key Spectral Data for this compound

Technique Key Observations Reference
1H NMRδH 2.03 (s, acetoxy), δH 5.44 (anomeric)
13C NMRδC 170.5 (C=O acetoxy), δC 60.2 (OCH3)
LC-ESIMS[M+H]+ m/z 358.07, [M+Na]+ m/z 380.07

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Niaziminin
Reactant of Route 2
Reactant of Route 2
Niaziminin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.